N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring, a pyrazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13-9(4-5-12-13)10(14)11-7-8-3-2-6-15-8/h2-6H,7H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABZEKWDULAIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of furan-2-carboxylic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors can be scaled up, and the reaction conditions can be optimized for industrial applications. The purification of the final product is typically achieved through crystallization or flash chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized furan derivatives, reduced alcohols or amines, and substituted furan or pyrazole derivatives. These products can have different biological activities and applications.
Scientific Research Applications
N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential antibacterial and antifungal activities.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For example, as an EGFR inhibitor, it binds to the receptor and inhibits its activity, leading to the suppression of cancer cell growth . The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and a carboxamide group but has an indole ring instead of a pyrazole ring.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound has a furan ring and a hydrazide group, with different biological activities.
Uniqueness
N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of a furan ring, a pyrazole ring, and a carboxamide group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
